An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-aminoethyl)piperazin-2-one Dihydrochloride (CAS 1185173-26-5)
An In-Depth Technical Guide to the Physicochemical Properties of 4-(2-aminoethyl)piperazin-2-one Dihydrochloride (CAS 1185173-26-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and anticipated physical and chemical properties of 4-(2-aminoethyl)piperazin-2-one dihydrochloride, a piperazine derivative of interest in medicinal chemistry and drug development. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes foundational knowledge of related chemical structures and outlines robust, field-proven experimental protocols for its full characterization. By detailing the causality behind experimental choices, this document serves as a practical resource for researchers aiming to elucidate the compound's properties and integrate it into drug discovery workflows.
Introduction
The piperazine ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous approved drugs. Its derivatives are known to exhibit a wide range of biological activities. 4-(2-aminoethyl)piperazin-2-one dihydrochloride (CAS 1185173-26-5) is a functionalized piperazinone that presents multiple points for chemical modification, making it an attractive building block for the synthesis of novel therapeutic agents. As a dihydrochloride salt, the compound's solubility and stability are expected to be influenced by its ionic nature. A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, formulation, and biological screening.
This guide is structured to provide not just a list of properties, but a framework for their determination and interpretation, empowering researchers to generate high-quality, reliable data.
Chemical Identity and Basic Properties
A solid understanding of the fundamental properties of a compound is the cornerstone of its application in research and development. The basic chemical and physical identifiers for 4-(2-aminoethyl)piperazin-2-one dihydrochloride are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1185173-26-5 | [1][2] |
| Molecular Formula | C₆H₁₅Cl₂N₃O | [1][3] |
| Molecular Weight | 216.11 g/mol | [1][2][3] |
| Physical Form | Solid | |
| Purity (Typical) | ≥98% | [1][2][3] |
| InChI Key | LEDPZRYXYHBDHR-UHFFFAOYSA-N | [3] |
| Synonyms | 4-(2-aminoethyl)-2-piperazinone dihydrochloride | [3] |
Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Based on the structure and known chemical shifts of similar piperazine derivatives, the following proton (¹H) and carbon (¹³C) NMR signals are anticipated. The dihydrochloride form will influence the chemical shifts, particularly of protons near the nitrogen atoms, due to protonation.
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¹H NMR: The spectrum is expected to show distinct signals for the ethyl and piperazinone protons. The protons on the carbons adjacent to the nitrogen atoms will likely appear as complex multiplets due to coupling and the conformational rigidity of the ring. The amine and amide protons may be exchangeable with deuterium in solvents like D₂O, leading to their disappearance from the spectrum.
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¹³C NMR: The spectrum should reveal six distinct carbon signals. The carbonyl carbon of the piperazinone ring will be the most downfield signal. The chemical shifts of the piperazine ring carbons will be indicative of their substitution pattern.
This protocol provides a standardized method for obtaining high-quality NMR spectra.
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Sample Preparation: Dissolve 5-10 mg of 4-(2-aminoethyl)piperazin-2-one dihydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) to a final volume of 0.6-0.7 mL in a 5 mm NMR tube. The choice of solvent is critical; D₂O is often suitable for hydrochloride salts.
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Internal Standard: Add a small amount of an appropriate internal standard for chemical shift referencing (e.g., DSS for D₂O or TMS for organic solvents).
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Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be employed, with adjustments to the number of scans to achieve an adequate signal-to-noise ratio.
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Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shift scale.
Caption: Workflow for NMR Spectroscopic Analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
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N-H Stretching: Broad absorptions are expected in the region of 3300-3000 cm⁻¹ corresponding to the primary amine (NH₂) and secondary amine (N-H) groups, which will be protonated in the dihydrochloride salt (N⁺-H).
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C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ range are due to the stretching vibrations of the C-H bonds in the ethyl and piperazinone moieties.
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C=O Stretching: A strong absorption band is anticipated around 1650-1700 cm⁻¹ for the amide carbonyl group of the piperazinone ring.
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N-H Bending: Bending vibrations for the amine groups are expected in the 1650-1550 cm⁻¹ region.
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Sample Preparation: As the compound is a solid, it can be analyzed using Attenuated Total Reflectance (ATR) by placing a small amount of the powder directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
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Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
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Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation patterns.
Using a soft ionization technique like Electrospray Ionization (ESI), the expected molecular ion would correspond to the free base form of the molecule (C₆H₁₃N₃O), with a monoisotopic mass of approximately 143.1059 g/mol . The protonated molecule [M+H]⁺ at m/z 144.1137 would likely be the most prominent ion in the positive ion mode.
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Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.
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Data Acquisition: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography system. Acquire the mass spectrum in positive ESI mode.
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Data Analysis: Determine the m/z of the molecular ion and compare it with the calculated exact mass. Analyze the fragmentation pattern to gain further structural insights.
Physicochemical Properties: Determination and Significance
The physicochemical properties of a drug candidate are critical determinants of its biopharmaceutical behavior. This section outlines the importance of key properties and provides protocols for their experimental determination.
Melting Point
The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.
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Sample Preparation: Place a small amount of the dry, powdered compound into a capillary tube, ensuring it is well-packed to a height of 2-3 mm.
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Measurement: Place the capillary tube in a calibrated melting point apparatus.
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Initial Determination: Heat the sample at a rapid rate (e.g., 10-20 °C/min) to determine an approximate melting range.
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Precise Determination: Using a fresh sample, heat at a slower rate (1-2 °C/min) through the approximate melting range to accurately determine the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This range is the melting point.
Solubility
Solubility is a critical factor influencing drug absorption and bioavailability. As a dihydrochloride salt, 4-(2-aminoethyl)piperazin-2-one dihydrochloride is expected to have good aqueous solubility.
This method determines the thermodynamic solubility of a compound at a specific temperature and pH.
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Preparation of Media: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., 1.2, 4.5, and 6.8) and other relevant solvents (e.g., ethanol, DMSO).
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Sample Addition: Add an excess amount of the solid compound to a known volume of each solvent in a sealed vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
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Sample Analysis: After equilibration, filter or centrifuge the samples to remove undissolved solid. Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV.
Caption: Workflow for Shake-Flask Solubility Determination.
Dissociation Constant (pKa)
The pKa values of a molecule dictate its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. 4-(2-aminoethyl)piperazin-2-one has three ionizable nitrogen atoms.
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Sample Preparation: Prepare a solution of the compound of known concentration in water or a co-solvent system.
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the inflection points of the titration curve.
Stability Profile
Understanding the chemical stability of a compound is crucial for determining its shelf-life and appropriate storage conditions.
Predicted Degradation Pathways
Based on its chemical structure, 4-(2-aminoethyl)piperazin-2-one dihydrochloride may be susceptible to the following degradation pathways:
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Hydrolysis: The amide bond in the piperazinone ring could be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opening.
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Oxidation: The nitrogen atoms in the piperazine ring can be susceptible to oxidation.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.
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Stress Conditions: Expose solutions of the compound to a variety of stress conditions, including:
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Acidic: 0.1 M HCl at elevated temperature (e.g., 60 °C).
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Basic: 0.1 M NaOH at room temperature.
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Oxidative: 3% H₂O₂ at room temperature.
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Thermal: Heat the solid compound (e.g., at 80 °C).
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Photolytic: Expose a solution to UV light.
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Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method to separate the parent compound from any degradation products.
Conclusion
While specific experimental data for 4-(2-aminoethyl)piperazin-2-one dihydrochloride is not extensively documented, this guide provides a robust framework for its comprehensive physicochemical characterization. By employing the detailed protocols outlined herein, researchers can generate the necessary data to confidently advance this promising building block in their drug discovery and development programs. The principles and methodologies described are grounded in established pharmaceutical science and are designed to ensure data integrity and reproducibility.
References
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. [Link] (Accessed March 29, 2024).
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World Health Organization. Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. [Link] (Accessed March 29, 2024).
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Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917. [Link] (Accessed March 29, 2024).
